Calcitonin(chicken)(9ci)
Description
Early Discovery and Initial Characterization of Avian Calcitonin (CT)
The journey to understanding avian calcitonin began with the broader discovery of calcitonin itself. Initially identified as a hypocalcemic factor, the hormone was first thought to originate from the parathyroid gland. clinicalgate.com Subsequent research, however, pinpointed the thyroid gland in mammals as the primary source. clinicalgate.com In non-mammalian vertebrates, including birds, the ultimobranchial glands were identified as the homologous structures responsible for calcitonin production. bioone.orgbiologists.com
Early investigations into chicken calcitonin focused on its primary structure and biological activity. The amino acid sequence of chicken calcitonin was determined, revealing both similarities and significant differences when compared to its mammalian counterparts. nih.govnih.gov Structurally, like other calcitonins, the chicken variant possesses a disulfide bridge between cysteine residues at positions 1 and 7, a feature crucial for its biological activity. bioone.orgnih.gov
Initial characterization studies explored the effects of chicken calcitonin on bone metabolism. While synthetic chicken calcitonin was found to inhibit bone resorption in neonatal rat osteoclasts, it surprisingly had no significant effect on embryonic chick osteoclasts. oup.comresearchgate.net This pivotal finding suggested that, unlike in mammals, osteoclasts may not be the primary target cells for calcitonin in chickens, hinting at a different physiological role for the hormone in avian species. oup.comresearchgate.netoup.com Further research supported this, as chicken osteoclasts were found to lack calcitonin receptors. oup.com
Evolution of Research Perspectives on Calcitonin(chicken) in Avian Biology
The initial lack of a direct effect on osteoclasts spurred a shift in research to uncover the alternative functions of calcitonin in avian biology. The focus expanded beyond bone metabolism to other physiological processes. Studies began to explore the expression of calcitonin and its receptors in various tissues, revealing a widespread distribution and suggesting diverse roles. nih.govmdpi.com
A significant area of investigation has been the role of chicken calcitonin in reproduction, particularly in relation to eggshell formation. The presence of calcitonin receptors in the reproductive tissues of chickens and other avian species points to its involvement in the complex process of calcium mobilization and deposition required for producing a strong eggshell. nih.gov
Furthermore, research has uncovered the expression of calcitonin in the chicken pituitary gland. psu.edu This discovery has led to the hypothesis that pituitary calcitonin may act as a paracrine or autocrine factor, influencing the secretion of other pituitary hormones, such as prolactin. psu.edu The expression of calcitonin in the pituitary appears to be conserved across several vertebrate species, underscoring its potential importance in pituitary function. psu.edu
Significance of Calcitonin(chicken) in Comparative Vertebrate Endocrinology
The study of chicken calcitonin holds considerable significance for the field of comparative vertebrate endocrinology. It provides a valuable model for understanding the evolutionary divergence of hormonal function. The amino acid sequence of chicken calcitonin is more closely related to that of other non-mammalian vertebrates, such as reptiles and fish, than to mammalian calcitonins. bioone.orgscispace.combioone.org This highlights a significant evolutionary split in the structure and, consequently, the function of this hormone. nih.govnih.gov
Comparative studies have shown that while mammalian calcitonin primarily regulates calcium by acting on osteoclasts, the role of calcitonin in lower vertebrates, including chickens, is more varied and not solely tied to bone resorption. bioone.orgoup.comscispace.com For instance, in some vertebrates, calcitonin is involved in suppressing calcium absorption from the digestive tract. scispace.com
The elucidation of the chicken calcitonin gene and its alternative splicing to produce both calcitonin and calcitonin gene-related peptide (CGRP) has further enriched our understanding of the calcitonin family of peptides. nih.govmdpi.comnih.gov The distinct yet overlapping biological activities of calcitonin and CGRP in chickens provide insights into the functional evolution of these related peptides. researchgate.netsemanticscholar.org The investigation into the chicken calcitonin system, including its receptors and receptor activity-modifying proteins (RAMPs), offers a fresh perspective on the evolutionary variations in hormone signaling between avian species and mammals. nih.govmdpi.comresearchgate.net This comparative approach is crucial for constructing a comprehensive picture of how endocrine systems have evolved and adapted across the vertebrate lineage. biologists.comnih.gov
| Parameter | Finding | Source |
| Primary Source | Ultimobranchial glands | bioone.orgbiologists.com |
| Amino Acid Sequence | Significant divergence from mammalian calcitonins | nih.govnih.gov |
| Effect on Osteoclasts | No significant inhibition of embryonic chick osteoclasts | oup.comresearchgate.net |
| Osteoclast Receptors | Chicken osteoclasts lack calcitonin receptors | oup.com |
| Reproductive Role | Receptors found in reproductive tissues, suggesting a role in eggshell formation | nih.gov |
| Pituitary Expression | Expressed in the pituitary gland, potentially regulating prolactin secretion | psu.edu |
| Evolutionary Relationship | Closer homology to other non-mammalian vertebrate calcitonins | bioone.orgscispace.combioone.org |
| Gene Structure | Gene can be alternatively spliced to produce Calcitonin Gene-Related Peptide (CGRP) | nih.govmdpi.comnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C145H240N42O46S2 |
|---|---|
Molecular Weight |
3371.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-7-[(1R)-1-hydroxyethyl]-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C145H240N42O46S2/c1-66(2)48-89(173-139(228)111(72(13)14)182-136(225)100-64-235-234-63-82(148)119(208)161-74(16)118(207)176-97(60-188)134(223)171-93(52-70(9)10)130(219)178-99(62-190)135(224)185-114(77(19)193)142(231)179-100)120(209)157-58-106(199)162-83(28-21-23-43-146)121(210)168-92(51-69(7)8)129(218)177-98(61-189)133(222)166-86(37-40-103(149)196)123(212)164-88(39-42-108(201)202)124(213)170-91(50-68(5)6)128(217)172-94(54-80-56-154-65-159-80)131(220)163-84(29-22-24-44-147)122(211)169-90(49-67(3)4)127(216)165-87(38-41-104(150)197)126(215)184-113(76(18)192)141(230)175-96(53-79-33-35-81(195)36-34-79)143(232)187-47-27-32-102(187)137(226)167-85(30-25-45-155-145(152)153)125(214)183-112(75(17)191)140(229)174-95(55-109(203)204)132(221)181-110(71(11)12)138(227)158-57-105(198)160-73(15)117(206)156-59-107(200)180-115(78(20)194)144(233)186-46-26-31-101(186)116(151)205/h33-36,56,65-78,82-102,110-115,188-195H,21-32,37-55,57-64,146-148H2,1-20H3,(H2,149,196)(H2,150,197)(H2,151,205)(H,154,159)(H,156,206)(H,157,209)(H,158,227)(H,160,198)(H,161,208)(H,162,199)(H,163,220)(H,164,212)(H,165,216)(H,166,222)(H,167,226)(H,168,210)(H,169,211)(H,170,213)(H,171,223)(H,172,217)(H,173,228)(H,174,229)(H,175,230)(H,176,207)(H,177,218)(H,178,219)(H,179,231)(H,180,200)(H,181,221)(H,182,225)(H,183,214)(H,184,215)(H,185,224)(H,201,202)(H,203,204)(H4,152,153,155)/t73-,74-,75+,76+,77+,78+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-,114-,115-/m0/s1 |
InChI Key |
ZLUQVFUSLGBVHE-GYBXWZFDSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)[C@@H](C)O)CO)CC(C)C)CO |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO)CC(C)C)CO |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Calcitonin Chicken
Gene Structure and Organization of Gallus gallus Calcitonin (CALCA)
The avian calcitonin gene has been successfully isolated and its sequence determined. nih.gov The structural organization of the chicken CALCA gene is comparable to that of its mammalian counterparts, featuring multiple exons and introns that allow for the generation of different protein products through alternative splicing. nih.govnih.gov The chicken CALCA gene transcript is composed of at least seven exons. The arrangement of these exons is crucial for the tissue-specific production of either calcitonin or CGRP. nih.gov
Transcriptional Regulation of the Calcitonin(chicken) Gene
The expression of the chicken CALCA gene is a finely tuned process, governed by specific regulatory elements within its promoter and influenced by tissue-specific factors.
Promoter Elements and Regulatory Sequences
Promoter regions are critical DNA sequences that initiate the transcription of a gene. While detailed experimental analysis of the Gallus gallus CALCA gene's core promoter is limited, knowledge from other vertebrate species and general principles of gene regulation in chickens provide a framework for its likely structure. Eukaryotic promoters typically contain a core promoter region with a TATA box or an initiator element where the transcription machinery assembles. mdpi.comresearchgate.net
Further upstream, proximal promoter elements and distal enhancers bind various transcription factors that modulate the rate of transcription. In the analogous rat CALCA gene, a significant regulatory region has been identified approximately 1 kilobase upstream of the transcriptional start site. This region contains an 18-base pair enhancer element that is crucial for cell-specific expression. nih.gov This enhancer is activated by the synergistic action of helix-loop-helix (bHLH) and octamer-binding transcription factors. nih.gov Additionally, a CpG island, a GC-rich DNA region often associated with gene promoters, is located near this enhancer in the rat gene, suggesting a role for epigenetic regulation, such as DNA methylation, in controlling gene expression. nih.gov It is plausible that similar regulatory elements and transcription factor binding sites are present in the promoter region of the chicken CALCA gene, directing its specific expression pattern.
Tissue-Specific Expression Profiles of Calcitonin(chicken) mRNA
The expression of calcitonin mRNA in chickens is highly tissue-specific. The primary site of calcitonin production in birds is the ultimobranchial glands, which are homologous to the parafollicular C-cells of the mammalian thyroid. nih.gov However, research has revealed a broader distribution of calcitonin mRNA in various other tissues, indicating diverse physiological roles beyond calcium regulation.
Detailed analyses, including RNA sequencing and reverse transcription-polymerase chain reaction (RT-PCR), have identified significant expression of calcitonin mRNA in the following tissues:
Prominent Expression: Hypothalamus, lungs, thymus gland, and ovaries. ed.ac.uk
Moderate Expression: Hindbrain, liver, spinal cord, and thyroid gland. ed.ac.uk
Ovarian Expression: Specifically found in the granulosa and theca cells of ovarian follicles. nih.gov
This widespread expression suggests that in addition to its systemic endocrine functions, chicken calcitonin may also act locally as a paracrine or autocrine factor in these tissues. ed.ac.uk The notable expression in the ovaries, for instance, points towards a significant role in avian reproduction. ed.ac.uknih.gov
Tissue-Specific Expression of Calcitonin (CALCA) mRNA in Chicken
| Tissue | Expression Level | Reference |
|---|---|---|
| Ultimobranchial Glands | Predominant | nih.gov |
| Hypothalamus | Prominent | ed.ac.uk |
| Lungs | Prominent | ed.ac.uk |
| Thymus Gland | Prominent | ed.ac.uk |
| Ovaries (Granulosa and Theca Cells) | Prominent | ed.ac.uknih.gov |
| Hindbrain | Moderate | ed.ac.uk |
| Liver | Moderate | ed.ac.uk |
| Spinal Cord | Moderate | ed.ac.uk |
| Thyroid Gland | Moderate | ed.ac.uk |
Post-Transcriptional Processing and mRNA Stability
Following transcription, the primary RNA transcript (pre-mRNA) of the chicken CALCA gene undergoes several processing steps to become a mature messenger RNA (mRNA) molecule ready for translation. These modifications are crucial for the stability, transport, and translation efficiency of the mRNA. The key post-transcriptional modifications include:
5' Capping: The addition of a 7-methylguanosine (B147621) cap to the 5' end of the pre-mRNA. This cap protects the mRNA from degradation by exonucleases, facilitates its export from the nucleus, and is recognized by the ribosome to initiate translation.
3' Polyadenylation: The addition of a poly(A) tail, a long sequence of adenine (B156593) nucleotides, to the 3' end of the mRNA. The poly(A) tail enhances the stability of the mRNA and plays a role in the termination of transcription.
RNA Splicing: The removal of non-coding intervening sequences (introns) and the joining of the coding sequences (exons). This process is carried out by the spliceosome, a large RNA-protein complex.
The stability of the mature calcitonin mRNA, which determines its half-life in the cell and thus the amount of protein produced, is influenced by various factors. These can include the length of the poly(A) tail and the presence of specific sequences in the 3' untranslated region (3' UTR) that can be targeted by microRNAs and RNA-binding proteins. While these are general mechanisms of post-transcriptional regulation in eukaryotes, specific studies on the stability and regulatory elements of chicken calcitonin mRNA are not extensively detailed in the current scientific literature.
Alternative Splicing of the Calcitonin(chicken) Gene Transcript
A key feature of the chicken CALCA gene is its ability to undergo alternative RNA splicing. This process allows for the production of two distinct peptide hormones, calcitonin and calcitonin gene-related peptide (CGRP), from a single gene in a tissue-specific manner. nih.govnih.gov This mechanism is a critical example of how protein diversity can be generated from a limited number of genes.
The choice between producing calcitonin or CGRP mRNA is determined by which exons are included in the final processed transcript. In tissues like the ultimobranchial glands, the splicing machinery processes the pre-mRNA to include exon 4, leading to the production of calcitonin mRNA. nih.govnih.gov Conversely, in neuronal tissues such as the brain, exon 4 is skipped, and instead, exons 5 and 6 are included, resulting in the formation of CGRP mRNA. nih.govnih.gov
Formation of Calcitonin Gene-Related Peptide (CGRP) in Avian Systems
As a result of alternative splicing, CGRP is predominantly expressed in the brain and other parts of the nervous system in chickens. nih.gov The chicken CGRP is a 37-amino acid neuropeptide, similar to its mammalian counterpart. nih.gov The formation of CGRP mRNA involves the splicing of exons 1, 3, 4, 6, and 7 of the CALCA gene. nih.gov The resulting peptide has distinct biological activities from calcitonin, primarily functioning as a potent vasodilator and a neurotransmitter. nih.gov The tissue-specific expression of CGRP in avian systems points to its important roles in neuromodulation and cardiovascular regulation.
Regulation of Splice Variant Production
The expression of the chicken calcitonin gene is a clear example of tissue-specific alternative splicing, a post-transcriptional modification process that allows a single gene to encode multiple protein isoforms. This mechanism is responsible for the differential production of calcitonin and calcitonin gene-related peptide (CGRP) from the same primary transcript in a tissue-dependent manner. In chickens, calcitonin is predominantly synthesized in the ultimobranchial bodies, the avian equivalent of the mammalian thyroid C-cells, while CGRP is primarily expressed in the central and peripheral nervous systems, including the brain. nih.govnih.gov
The chicken calcitonin gene, similar to its mammalian counterpart, consists of multiple exons. The final mRNA transcript for calcitonin is produced by splicing together the initial exons, including the exon that specifically codes for the calcitonin peptide. Conversely, the CGRP mRNA is generated by skipping the calcitonin-specific exon and instead including a downstream exon that codes for the CGRP amino acid sequence. nih.gov This differential processing results in two functionally distinct peptides from a single gene.
While the phenomenon of alternative splicing of the calcitonin gene in chickens is well-documented, the precise regulatory mechanisms that govern this tissue-specific choice are not as extensively characterized as in mammals. However, based on the high degree of conservation in the alternative splicing mechanism of the calcitonin/CGRP gene across vertebrates, it is highly probable that the regulation in chickens involves a complex interplay between cis-acting regulatory sequences on the pre-mRNA and trans-acting protein factors that recognize these sequences.
In mammalian systems, the regulation of calcitonin/CGRP alternative splicing is known to be controlled by a combination of exonic and intronic splicing enhancers and silencers. These are specific nucleotide sequences within the pre-mRNA that either promote or inhibit the recognition of nearby splice sites by the spliceosome, the cellular machinery responsible for splicing. For instance, an exonic splice enhancer (ESE) within the calcitonin-specific exon has been identified in mammals as being crucial for its inclusion in the final mRNA in thyroid C-cells.
It is hypothesized that the tissue-specific expression of certain RNA-binding proteins, or splicing factors, is a key determinant in the differential splicing of the calcitonin/CGRP gene. These factors can bind to the enhancer or silencer elements and influence the splice site selection. For example, the SR protein family, such as SRp55, has been implicated in promoting the inclusion of the calcitonin-specific exon in mammals. The differential expression or activity of such splicing factors in the chicken ultimobranchial bodies versus the brain is likely to be the underlying cause of the observed tissue-specific production of calcitonin and CGRP.
The following table provides a summary of the key components involved in the regulation of calcitonin/CGRP alternative splicing, with the understanding that the specific details for chickens are largely inferred from mammalian studies due to a lack of direct avian-specific research data.
| Regulatory Component | Type | Probable Function in Chickens (Inferred from Mammalian Studies) |
| Exonic Splicing Enhancers (ESEs) | cis-acting RNA element | Promote the inclusion of the calcitonin-specific exon in ultimobranchial bodies. |
| Intronic Splicing Silencers (ISSs) | cis-acting RNA element | Inhibit the inclusion of the calcitonin-specific exon in neuronal tissues. |
| SR Proteins (e.g., SRp55) | trans-acting protein factor | Bind to ESEs and recruit the spliceosome to the calcitonin-specific exon. |
| hnRNPs (heterogeneous nuclear ribonucleoproteins) | trans-acting protein factor | May bind to silencer elements and prevent the recognition of the calcitonin-specific exon. |
Further research is required to identify and characterize the specific cis-acting sequences and trans-acting factors that govern the alternative splicing of the calcitonin gene in chickens. Such studies would provide a more complete understanding of the molecular mechanisms that control the tissue-specific expression of this important avian hormone.
Biochemical Synthesis and Post Translational Modification of Calcitonin Chicken
Biosynthesis Pathways of Procalcitonin (B1506340) in Avian Ultimobranchial Glands
The journey of calcitonin synthesis in chickens begins with the genetic blueprint encoded in the calcitonin gene (CALCA). nih.govgenecards.org Through a process of tissue-specific alternative RNA splicing, the primary transcript of the CALCA gene can yield messenger RNA (mRNA) that codes for either calcitonin or calcitonin gene-related peptide (CGRP). nih.govnih.govsemanticscholar.org In the ultimobranchial glands, the splicing machinery preferentially produces calcitonin mRNA. nih.gov This mRNA transcript is then translated into a larger precursor protein known as procalcitonin (PCT). wikipedia.orgnih.govnih.gov Procalcitonin is a polypeptide chain of 116 amino acids, which serves as the inactive prohormone that must undergo several processing steps to become the biologically active calcitonin hormone. wikipedia.orgnih.gov
Role of Ultimobranchial Gland as the Primary Site of Production
In avian species, including chickens, the primary site for the synthesis and secretion of calcitonin is the ultimobranchial gland (UBG). oncohemakey.comnih.gov Unlike mammals where calcitonin-producing parafollicular cells (C-cells) are incorporated into the thyroid gland, birds retain a discrete pair of ultimobranchial glands located in the neck region, caudal to the parathyroid glands. oncohemakey.com These specialized endocrine glands are rich in C-cells, which are responsible for the entire biosynthetic pathway of calcitonin, from the expression of the CALCA gene to the secretion of the mature hormone. nih.gov The concentration of calcitonin within the ultimobranchial glands underscores their central role as the principal source of this hormone in chickens. nih.gov
Proteolytic Processing of Procalcitonin to Mature Calcitonin(chicken)
Once synthesized, the procalcitonin prohormone undergoes a series of proteolytic cleavage events to liberate the mature calcitonin peptide. This process is a critical step in the post-translational modification pathway. nih.govwikipedia.org The 116-amino acid procalcitonin molecule is sequentially cleaved by endopeptidases, likely prohormone convertases, within the secretory granules of the C-cells. wikipedia.orgoncohemakey.com
This enzymatic processing results in the generation of three distinct peptide fragments:
Aminoprocalcitonin (NProCT): A 57-amino acid peptide from the N-terminus of procalcitonin. oncohemakey.comnih.gov
Immature Calcitonin: The 32-amino acid peptide that will become the mature hormone. oncohemakey.com
Calcitonin Carboxypeptide-I (CCP-I) or Katacalcin: A 21-amino acid peptide from the C-terminus. oncohemakey.commdpi.com
The immature calcitonin peptide is flanked by these N-terminal and C-terminal peptides within the prohormone structure. The precise and efficient cleavage by proteolytic enzymes is essential to release the calcitonin sequence for further modification and eventual secretion. nih.govoncohemakey.com
Table 1: Products of Procalcitonin Cleavage
| Precursor/Product | Number of Amino Acids | Location within Procalcitonin |
|---|---|---|
| Procalcitonin (PCT) | 116 | Full-length precursor |
| Aminoprocalcitonin (NProCT) | 57 | N-terminus |
| Immature Calcitonin | 32 | Central region |
This table is interactive. You can sort and filter the data.
Enzymatic Modifications and Amidation of the Peptide
Following proteolytic cleavage, the immature calcitonin peptide undergoes further crucial enzymatic modifications to attain its full biological activity. The most significant of these is C-terminal amidation. wikipedia.orgnih.gov This process involves the enzymatic conversion of the C-terminal glycine (B1666218) residue, which is present in the immature peptide, into a C-terminal prolinamide in mature chicken calcitonin. researchgate.net
This amidation is a common post-translational modification for many peptide hormones and is critical for their stability and receptor-binding affinity. wikipedia.org The reaction is catalyzed by a sequence of enzymes. While the specific enzymes in chicken ultimobranchial glands are not fully characterized, the general mechanism involves peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). In some contexts, enzymes like carboxypeptidase Y can also be used to catalyze such transpeptidation reactions. researchgate.net The resulting C-terminal amide group protects the peptide from degradation by carboxypeptidases, thereby extending its circulatory half-life and ensuring effective interaction with its target receptors. nih.gov
Characterization of Calcitonin(chicken) Isohormones
Research involving in vitro studies of chicken ultimobranchial glands has suggested the existence of isohormones of chicken calcitonin. When these glands were incubated with radioactive leucine, subsequent analysis of the secreted proteins revealed two distinct peaks of radioimmunoassayable and immunoprecipitable chicken calcitonin.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Calcitonin(chicken)(9ci) | Chicken Calcitonin |
| Procalcitonin | PCT |
| Calcitonin Gene-Related Peptide | CGRP |
| Aminoprocalcitonin | NProCT |
| Katacalcin | Calcitonin Carboxypeptide-I (CCP-I) |
| Leucine | |
| Peptidylglycine α-hydroxylating monooxygenase | PHM |
| Peptidyl-α-hydroxyglycine α-amidating lyase | PAL |
This table is interactive. You can sort and filter the data.
Structural Biology and Conformation of Calcitonin Chicken
Primary Amino Acid Sequence Analysis of Calcitonin(chicken) I
The primary structure of chicken calcitonin I, elucidated from chicken ultimobranchial glands, consists of a single polypeptide chain of 32 amino acids. The complete amino acid sequence has been determined and confirmed by synthesis. The sequence reveals a molecular architecture that shares resemblances with calcitonins from salmon and eel.
The precise arrangement of these amino acids is paramount as it dictates the subsequent folding and three-dimensional conformation of the peptide, which in turn governs its interaction with its receptor.
Table 1: Primary Amino Acid Sequence of Chicken Calcitonin I
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Cys | C |
| 2 | Ala | A |
| 3 | Ser | S |
| 4 | Leu | L |
| 5 | Ser | S |
| 6 | Thr | T |
| 7 | Cys | C |
| 8 | Val | V |
| 9 | Leu | L |
| 10 | Gly | G |
| 11 | Lys | K |
| 12 | Leu | L |
| 13 | Ser | S |
| 14 | Gln | Q |
| 15 | Glu | E |
| 16 | Leu | L |
| 17 | His | H |
| 18 | Lys | K |
| 19 | Leu | L |
| 20 | Gln | Q |
| 21 | Thr | T |
| 22 | Tyr | Y |
| 23 | Pro | P |
| 24 | Arg | R |
| 25 | Thr | T |
| 26 | Asp | D |
| 27 | Val | V |
| 28 | Gly | G |
| 29 | Ala | A |
| 30 | Gly | G |
| 31 | Thr | T |
| 32 | Pro | P |
The C-terminus is amidated.
Predicted Secondary and Tertiary Structural Elements
While a definitive crystal structure of chicken calcitonin is not extensively documented, predictions regarding its secondary and tertiary structural elements can be inferred from studies on related calcitonin peptides and computational modeling. Generally, calcitonin peptides share conserved secondary structures. mdpi.comnih.gov
It is predicted that chicken calcitonin, like other members of its family, adopts a conformation that includes an N-terminal loop, a central amphipathic α-helix, and a more flexible C-terminal region. Specifically, in the closely related chicken calcitonin gene-related peptide (cCGRP), an α-helix is observed to span residues 8-18. researchgate.net This helical region is crucial for the biological activity of calcitonin peptides. The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, is thought to be important for receptor interaction.
Disulfide Bond Formation and Conformational Stability
A key feature of chicken calcitonin's structure is the presence of a disulfide bond between the cysteine residues at positions 1 and 7. This intramolecular covalent linkage forms a seven-membered ring at the N-terminus of the peptide. This disulfide bridge is a highly conserved feature across calcitonins from various species and is considered critical for the peptide's biological function. nih.gov
The disulfide bond plays a crucial role in conferring conformational stability to the molecule. nih.gov By cyclizing the N-terminal region, it significantly constrains the peptide's conformational freedom. This reduction in flexibility is thought to be important for maintaining the appropriate three-dimensional structure required for high-affinity binding to the calcitonin receptor. nih.gov Studies on human calcitonin have shown that the reduction of this disulfide bond leads to increased conformational flexibility and a higher propensity for aggregation into amyloid fibrils, which suggests that the disulfide bond is a key stabilizing element. nih.gov Therefore, the Cys1-Cys7 disulfide bond in chicken calcitonin is vital for maintaining a stable, biologically active conformation.
Molecular Dynamics Simulations of Calcitonin(chicken) Structure
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the structural dynamics and conformational changes of biomolecules like calcitonin. While specific MD studies exclusively focused on chicken calcitonin are limited in the public domain, simulations of calcitonin peptides in general provide valuable insights into their behavior in a solvent environment.
MD simulations of calcitonin have been employed to study its structural stability and folding processes. eurekajournals.com These simulations typically model the peptide in an explicit solvent, allowing for the observation of its dynamic behavior over time. Key parameters analyzed in such simulations include the root mean square deviation (RMSD) to assess structural stability, the root mean square fluctuation (RMSF) to identify flexible regions of the peptide, and the formation and breaking of intramolecular hydrogen bonds which are indicative of stable secondary structures. eurekajournals.com For instance, a general calcitonin simulation revealed that the peptide tends to be relatively stable in a specific conformational state, with intramolecular hydrogen bonds supporting this stability. eurekajournals.com Such simulations can also provide insights into the compactness of the peptide structure through the analysis of the radius of gyration. eurekajournals.com While these findings are for a general calcitonin model, they provide a framework for understanding the likely conformational dynamics of chicken calcitonin.
Calcitonin Receptor Ctr and Calcitonin Receptor Like Receptor Clr Biology in Avian Species
Molecular Cloning and Characterization of Avian Calcitonin Receptors (CTR)
The chicken calcitonin receptor (CTR) has been successfully cloned and identified, providing a foundational understanding of its structure and function in avian biology. nih.gov The amino acid sequence of the chicken CTR shows a high degree of similarity (over 90%) with CTRs of other avian species. However, the homology is significantly lower, at approximately 60%, when compared to mammalian CTRs, suggesting evolutionary divergence. nih.gov This difference in amino acid sequence, particularly in the N-terminal domain, may influence ligand recognition and binding. nih.gov Functionally, the chicken CTR, upon activation, stimulates the cAMP/PKA and MAPK/ERK signaling pathways. nih.gov
Current research has identified a single gene for the calcitonin receptor (CALCR) in avian species, including Gallus gallus. nih.gov While multiple CTR isoforms have been identified in other species, such as rats and pigs, detailed characterization of distinct functional isoforms of the calcitonin receptor in chickens is an area of ongoing investigation. nih.gov The primary receptor identified is a member of the G protein-coupled receptor superfamily, characterized by a seven-transmembrane domain structure. nih.gov
Molecular Cloning and Characterization of Avian Calcitonin Receptor-Like Receptors (CLR)
Alongside the CTR, the calcitonin receptor-like receptor (CLR) in chickens has also been cloned and characterized. nih.gov The chicken CLR demonstrates higher homology with mammalian CLR sequences (80–82%) compared to the CTR, indicating that the CLR gene is more conserved across vertebrate evolution. nih.gov Like the CTR, the chicken CLR is a functional receptor that activates the cAMP/PKA and MAPK/ERK signaling pathways. nih.gov A notable finding is that the chicken CLR can function as a receptor for Calcitonin(chicken) both in the absence and presence of Receptor Activity-Modifying Proteins (RAMPs). nih.gov
Ligand Binding Kinetics and Receptor Affinity for Calcitonin(chicken)
The binding properties of Calcitonin(chicken) to its receptors have been analyzed, revealing specific affinities and kinetics. In the absence of RAMPs, the chicken CTR is effectively activated by chicken Calcitonin, with an EC50 value of 0.15 ± 0.04 nM. nih.gov The chicken CLR is also predominantly activated by chicken Calcitonin with an EC50 of 0.75 ± 0.21 nM. nih.gov
Studies on membrane fractions from the calvaria and kidney of egg-laying hens have identified a single class of high-affinity binding sites for calcitonin. nih.govoup.com The binding of calcitonin to these receptors is specific, reversible, and saturable. nih.govoup.com The equilibrium dissociation constant (Kd) and binding capacity (Bmax) of these receptors have been shown to fluctuate during the egg-laying cycle, suggesting hormonal modulation of receptor affinity and number. nih.govoup.com
Role of Receptor Activity-Modifying Proteins (RAMPs) in Avian Receptor Function
Receptor Activity-Modifying Proteins (RAMPs) are single transmembrane proteins that play a crucial role in the function of CTR and CLR. nih.gov Three distinct RAMPs (RAMP1, RAMP2, and RAMP3) have been cloned in chickens. nih.gov These proteins can associate with CTR and CLR to modulate their trafficking to the cell surface, ligand binding specificity, and signal transduction. nih.govnih.gov The interaction between RAMPs and the receptors' extracellular N-terminal domain is thought to enhance the flexibility of this domain, thereby influencing ligand recognition. nih.gov
The association of RAMPs with CTR and CLR in chickens creates a spectrum of receptor phenotypes with altered ligand specificities. nih.gov While the presence of RAMP1, RAMP2, or RAMP3 does not significantly alter the sensitivity of chicken CTR for Calcitonin(chicken), they do modulate its affinity for other related peptides like CGRP. nih.gov For instance, the EC50 value for chicken CTR co-expressed with RAMP1, RAMP2, or RAMP3 for Calcitonin(chicken) remains in the sub-nanomolar range. nih.gov However, these RAMPs can significantly alter the pharmacology of the CLR, enabling it to function as a receptor for different ligands. nih.gov This modulation by RAMPs allows for a diverse range of physiological responses to be mediated by a limited number of receptors and ligands. nih.gov
EC50 Values of Chicken Calcitonin (CT) for Chicken CTR and CLR with and without RAMPs
| Receptor Combination | EC50 (nM) for Chicken CT |
|---|---|
| CTR alone | 0.15 ± 0.04 |
| CTR + RAMP1 | 0.77 ± 0.07 |
| CTR + RAMP2 | 0.67 ± 0.10 |
| CTR + RAMP3 | 0.44 ± 0.10 |
| CLR alone | 0.75 ± 0.21 |
Tissue-Specific Expression of Calcitonin Receptors in Avian Anatomy
The expression of CTR and CLR genes exhibits distinct distribution profiles across various tissues in chickens, indicating diverse physiological roles. mdpi.com CTR is predominantly detected in the hypothalamus, retina, brain, midbrain, hindbrain, skin, infundibulum, and spinal cord. mdpi.com In contrast, CLR is expressed in a broader range of tissues, with significant levels found in fat, lungs, anterior pituitary, cerebellum, thyroid gland, thymus gland, and uterus. mdpi.com Notably, CLR expression is particularly high in abdominal fat and lungs. mdpi.com Calcitonin receptors have also been identified in the bone (calvaria) and kidney of hens. nih.govoup.comoup.com This tissue-specific expression pattern, coupled with the localized expression of different RAMPs, regulates the site-specific bioactivity of Calcitonin(chicken). nih.govmdpi.com
Tissue Distribution of Calcitonin Receptors (CTR and CLR) in Chickens
| Receptor | Tissues with High/Moderate Expression |
|---|---|
| CTR | Hypothalamus, Retina, Brain, Midbrain, Hindbrain, Skin, Infundibulum, Spinal Cord, Bone, Kidney |
| CLR | Fat (abdominal), Lungs, Anterior Pituitary, Cerebellum, Thyroid Gland, Thymus Gland, Uterus |
Intracellular Signaling Cascades Mediated by Calcitonin Chicken Receptors
Activation of Adenylate Cyclase/cAMP Pathway
Upon activation by chicken calcitonin, the CTR predominantly couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. nih.govnih.gov This interaction stimulates the membrane-bound enzyme adenylate cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine 3',5'-monophosphate (cAMP). cusabio.comyoutube.com The subsequent increase in intracellular cAMP concentration serves as a second messenger, activating downstream effectors, most notably protein kinase A (PKA). cusabio.comresearchgate.net
Research using luciferase reporter assays has demonstrated that chicken CTRs are functional receptors that robustly stimulate the cAMP/PKA signaling pathway. nih.gov Studies have shown that chicken CT activates the individual CTR, leading to a dose-dependent increase in cAMP production. nih.gov This activation is highly sensitive, with chicken CT demonstrating significant activity at nanomolar concentrations. nih.gov The cAMP/PKA pathway is a well-established signaling cascade for calcitonin receptors across various species and cell types. nih.govnih.gov
Table 1: Ligand Activation of Chicken Calcitonin Receptor (CTR) and cAMP Pathway
| Ligand | Receptor | EC50 Value (nM) | Primary Downstream Pathway |
|---|---|---|---|
| Chicken Calcitonin (CT) | Chicken CTR | 0.15 ± 0.05 | Adenylate Cyclase/cAMP |
| Chicken CGRP | Chicken CTR | 6.73 ± 1.78 | Adenylate Cyclase/cAMP |
EC50 (Half-maximal effective concentration) values indicate the concentration of a ligand that induces a response halfway between the baseline and maximum. nih.gov
Stimulation of MAPK/ERK Signaling Cascades
In addition to the canonical cAMP pathway, the chicken calcitonin receptor also activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade. nih.gov The MAPK/ERK pathway is a crucial signaling route that regulates a variety of cellular processes, including cell growth, proliferation, and differentiation. researchgate.netuq.edu.au
Activation of this pathway involves a series of sequential phosphorylation events mediated by a cascade of kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and finally a MAPK (e.g., ERK1/2). researchgate.netnih.gov Studies have confirmed that chicken CTR activation leads to the phosphorylation and activation of ERK1/2. nih.gov The activation dynamics of the MAPK/ERK pathway by chicken CT are similar to those observed for the cAMP/PKA pathway, indicating a coordinated cellular response. nih.gov Interestingly, research on human CTR isoforms suggests that sustained activation of the ERK1/2 pathway can be linked to the modulation of cell cycle progression and growth arrest. uq.edu.au Some studies also point to divergent control mechanisms, where specific receptor conformations may preferentially activate either the cAMP or the pERK pathway, suggesting a complex regulation of signaling outcomes. nih.gov
Investigation of Calcium Mobilization Pathways
While GPCRs can couple to Gq proteins to activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) and subsequent mobilization of intracellular calcium (Ca2+), this appears to be a minor pathway for the chicken calcitonin receptor. nih.govlibretexts.org
Investigations using luciferase reporter systems to measure receptor-mediated intracellular calcium mobilization have shown that chicken CT and related peptides have negligible to modest effects. nih.gov While some activation leading to a slight elevation in calcium can be observed, the results indicate that calcium mobilization is not the predominant signaling pathway stimulated by the activation of chicken CTR. nih.gov This contrasts with other GPCRs where calcium signaling is a primary response mechanism. libretexts.org The intracellular regions of the CTR are known to be capable of coupling with Gq proteins, but in the context of chicken CT, this coupling appears to be less favored compared to Gs protein coupling. nih.gov
Interplay with Other Second Messenger Systems
The signaling initiated by the chicken calcitonin receptor is not limited to independent, linear pathways. There is evidence of significant interplay and crosstalk between different second messenger systems. The activation of both the cAMP/PKA and MAPK/ERK pathways by a single receptor suggests a point of convergence or interaction between these cascades. nih.gov
Furthermore, studies on the related calcitonin gene-related peptide (CGRP) in chick myotubes have provided direct evidence of a positive interaction between the cAMP pathway and the phosphoinositide signaling system. nih.gov In this model, CGRP was found to enhance the accumulation of inositol phosphates, an effect that appears to be mediated, at least in part, by the activation of adenylate cyclase. nih.gov This suggests that cAMP can potentiate phosphoinositide turnover, demonstrating a complex network of second messenger interactions. nih.gov This interplay allows the cell to integrate multiple signals and produce a finely tuned and pleiotropic response to a single hormonal stimulus. nih.govresearchgate.net
Receptor Desensitization and Internalization Mechanisms
Continuous or prolonged exposure to an agonist like calcitonin typically leads to receptor desensitization, a process that attenuates the signaling response to prevent overstimulation. nih.gov This process is often followed by receptor internalization, where the receptors are removed from the cell surface into endosomes. nih.gov
For GPCRs like the CTR, a key mechanism involves the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). mdpi.com This phosphorylation promotes the binding of β-arrestin proteins. nih.govmdpi.com β-arrestin binding sterically hinders the receptor's interaction with G proteins, thus uncoupling it from downstream signaling and causing desensitization. nih.gov
Following desensitization, β-arrestin also acts as an adaptor protein to facilitate the internalization of the receptor into clathrin-coated pits. nih.gov Once internalized, the receptor can either be targeted for degradation in lysosomes or dephosphorylated and recycled back to the cell surface, a process that re-sensitizes the cell to the agonist. nih.govresearchgate.net While the specific dynamics for the chicken calcitonin receptor are not fully detailed, these general mechanisms for Class B GPCRs are considered the primary model for the regulation of its cell surface expression and signaling activity. nih.gov
Physiological Roles and Mechanistic Insights of Calcitonin Chicken in Avian Biology Non Clinical Focus
Role in Avian Calcium and Phosphate (B84403) Homeostasis Regulation
Calcitonin (CT), a 32-amino acid polypeptide hormone, is an integral component of the complex system regulating calcium and phosphate homeostasis in avian species. researchgate.netharrisonsbirdfoods.com In birds, this hormone is secreted by the ultimobranchial bodies in response to elevated plasma calcium levels. researchgate.netnih.gov The physiological demands for calcium in birds, particularly in laying hens for eggshell formation, necessitate a rapid and efficient homeostatic system. harrisonsbirdfoods.comveterinariadigital.com While parathyroid hormone (PTH) and vitamin D metabolites are primary drivers of calcium regulation, calcitonin plays a counter-regulatory role, primarily aimed at reducing blood calcium levels. nih.govnih.govclevelandclinic.org
The interplay between these hormonal factors ensures that the delicate balance of calcium and phosphate is maintained to support both skeletal integrity and reproductive functions. veterinariadigital.comnih.gov The domestic chicken exhibits a remarkably rapid response to fluctuations in calcium levels, capable of mobilizing significant portions of its total body calcium within a 24-hour period for egg production, a process in which the regulatory effects of hormones like calcitonin are critical. harrisonsbirdfoods.com
Effects on Mineral Metabolism in Laying Hens
Laying hens experience unique and substantial demands on their calcium metabolism due to the daily process of eggshell formation, which is primarily composed of calcium carbonate. veterinariadigital.com During the egg-laying cycle, plasma calcitonin levels fluctuate, suggesting its involvement in the regulation of mineral metabolism. researchgate.net Specifically, higher levels of calcitonin have been observed at times when calcium is being actively mobilized and deposited. researchgate.net
The expression of calcitonin receptors has been identified in the shell gland, kidney, and bone of laying hens, indicating that these are target tissues for the hormone's action. nih.govfrontiersin.org The presence of these receptors suggests a role for calcitonin in modulating calcium transport and deposition during the different phases of egg formation. nih.gov Furthermore, the binding affinity and capacity of these receptors in the calvaria and kidney have been shown to change throughout the oviposition cycle, with decreases observed around the time of oviposition. nih.gov These changes in receptor properties may be influenced by ovarian steroid hormones like 17β-estradiol and progesterone, further highlighting the intricate hormonal control of mineral metabolism in laying hens. nih.gov
| Tissue | Observed Effect of Calcitonin/Receptor Presence | Significance in Laying Hens |
| Shell Gland | Presence of calcitonin receptors. nih.govfrontiersin.org | Suggests a role in regulating calcium transport for eggshell formation. |
| Kidney | Presence of calcitonin receptors with fluctuating binding capacity. nih.gov | Implicates calcitonin in the renal handling of calcium and phosphate to meet the demands of egg production. |
| Bone (Calvaria) | Presence of calcitonin receptors with fluctuating binding capacity. nih.gov | Indicates a potential role in modulating bone resorption to provide calcium for the eggshell. |
Influence on Eggshell Calcification Processes
The process of eggshell calcification involves the deposition of approximately 95% calcium carbonate in the form of calcite crystals. veterinariadigital.com This rapid mineralization process is under tight hormonal control. Increased expression of calcitonin receptors in the shell gland towards the end of eggshell calcitation suggests an elevated sensitivity to the hormone during this critical phase. researchgate.net While the precise mechanisms are still under investigation, the presence of its receptors in the shell gland points to a direct or indirect role for calcitonin in modulating the local environment to favor calcium carbonate precipitation. nih.govfrontiersin.org
Investigation of Calcitonin(chicken) Actions on Bone Cells
The influence of calcitonin on bone cells, particularly osteoclasts, is a key aspect of its role in calcium homeostasis. However, in avian species, the direct effects of calcitonin on these cells appear to differ significantly from what is observed in mammals.
Absence or Ambiguity of Direct Effects on Avian Osteoclast Activity
A substantial body of research indicates that avian osteoclasts are largely refractory to the inhibitory effects of calcitonin. researchgate.netnottingham.edu.cn In vitro studies have demonstrated that while synthetic chicken calcitonin (cCT) effectively inhibits bone resorption by neonatal rat osteoclasts at very low concentrations, it fails to produce a significant reduction in the activity of embryonic chick osteoclasts, even at much higher concentrations. oup.comnih.gov Similarly, the characteristic inhibition of osteoclast motility observed in rat cells following calcitonin treatment is not seen in chick osteoclasts. oup.comnih.gov
| Cell Type | Calcitonin (Chicken) | Observed Effect on Bone Resorption |
| Neonatal Rat Osteoclasts | Inhibitory at low concentrations (as low as 0.1 pg/ml). oup.comnih.gov | Significant reduction in bone resorption. oup.comnih.gov |
| Embryonic Chick Osteoclasts | No significant effect even at high concentrations (up to 1 µg/ml). oup.comnih.gov | No significant reduction in bone resorption. oup.comnih.gov |
Potential Indirect or Alternative Mechanisms on Bone Remodeling
Despite the apparent lack of a direct inhibitory effect on osteoclast activity, the presence of calcitonin receptors in avian bone suggests that the hormone may still influence bone remodeling through indirect or alternative pathways. nih.govfrontiersin.org One possibility is that the responsiveness of avian osteoclasts to calcitonin is dependent on the physiological state of the bird. For instance, some studies have indicated that calcitonin binding sites and a subsequent increase in cyclic AMP (cAMP) can be detected in the osteoclasts of calcium-deficient chickens, suggesting that the hormonal sensitivity of these cells may be regulated by dietary mineral intake. researchgate.netnih.gov
Furthermore, calcitonin may interact with other hormonal systems or local factors to modulate bone cell function. The changes in calcitonin receptor binding in bone during the oviposition cycle, potentially influenced by ovarian steroids, support the idea of a more complex, indirect role in regulating bone turnover to meet the calcium demands of eggshell formation. nih.gov
Regulation of Renal Calcium and Phosphate Excretion Mechanisms
The kidneys play a crucial role in the minute-to-minute regulation of calcium and phosphate balance in birds. nih.govresearchgate.net While PTH is a primary regulator of renal mineral transport, calcitonin also appears to influence these processes. nih.govnih.gov Infusion of calcitonin in chickens has been shown to increase the glomerular filtration rate, urine volume, and the urinary excretion of calcium. nih.gov
In parathyroid-intact birds, calcitonin administration also leads to an increased clearance of phosphate, which may be an indirect effect resulting from a stimulation of endogenous PTH secretion. nih.gov However, the direct regulatory roles of calcitonin on avian urinary calcium and phosphate excretion have yet to be definitively established. nih.govresearchgate.net The presence of calcitonin receptors in the kidney, with their binding properties modulated during the egg-laying cycle, provides further evidence for a role of calcitonin in renal function, likely working in concert with other hormones to fine-tune mineral excretion in response to physiological needs. nih.gov
| Parameter | Effect of Calcitonin Administration in Chickens |
| Glomerular Filtration Rate (GFR) | Increased. nih.gov |
| Urine Volume | Increased. nih.gov |
| Urinary Calcium Excretion | Increased. nih.gov |
| Phosphate Clearance (in parathyroid-intact birds) | Increased. nih.gov |
Exploration of Calcitonin(chicken) Roles Beyond Mineral Homeostasis
While traditionally recognized for its role in calcium regulation, calcitonin in avian species, particularly chickens, exhibits a range of functions that extend beyond mineral balance. Research has begun to uncover its involvement in neurological processes, appetite control, and reproductive functions, highlighting a more complex physiological profile than previously understood.
Neurotrophic Functions and Appetite Regulation in Avian Species
In avian species, the calcitonin family of peptides, including calcitonin (CT) and calcitonin gene-related peptide (CGRP), has been implicated in neuromodulatory roles. nih.gov CT is notably expressed in the hypothalamus of chickens, a key region for regulating appetite and other metabolic processes. nih.gov While direct research on chicken calcitonin's neurotrophic functions is limited, studies on the closely related CGRP provide significant insights into appetite regulation in chicks. nih.gov
Central and intraperitoneal injections of CGRP in fasted chicks have been shown to reduce both food and water intake. nih.gov This effect on appetite appears to be a primary function, as it is not associated with increased plasma corticosterone, a common stress indicator. nih.gov The administration of CGRP leads to increased c-Fos immunoreactivity, a marker of neuronal activation, in several key hypothalamic nuclei involved in satiety and feeding behavior, including the arcuate (ARC), paraventricular (PVN), periventricular (PHN), and ventromedial (VMH) nuclei. nih.gov Furthermore, behavioral studies have shown that central CGRP injection shifts pecking behavior from feeding to exploratory actions. nih.gov These findings suggest that the mechanisms of CGRP-induced satiety share some similarities with those in rodent models and provide a new perspective on the evolution of vertebrate appetite regulation. nih.gov
Table 1: Effects of Calcitonin Gene-Related Peptide (CGRP) on Appetite in Chickens
| Administration Route | Observed Effect on Intake | Affected Hypothalamic Nuclei (c-Fos Activation) | Behavioral Changes |
| Central Injection | Reduced food and water intake | Arcuate (ARC), Paraventricular (PVN), Periventricular (PHN), Ventromedial (VMH) | Change from feeding pecks to exploratory pecks |
| Intraperitoneal Injection | Reduced food and water intake | Arcuate (ARC), Paraventricular (PVN), Periventricular (PHN), Ventromedial (VMH) | Not specified |
Expression and Potential Functions in Avian Reproductive Tissues
Recent studies have identified significant expression of calcitonin in the reproductive tissues of chickens, suggesting a role in female reproduction beyond systemic calcium management for eggshell formation. oup.com Calcitonin (CALCA) cDNA has been serendipitously discovered in the chicken ovary. oup.com Further investigation confirmed that CALCA is expressed in both the granulosa and theca cell layers of preovulatory and prehierarchial follicles. oup.com This localized expression within the ovary points towards specific functions related to follicular maturation and steroidogenesis. oup.com
In addition to the ovaries, calcitonin receptors (CTR) are present in other avian reproductive tissues, particularly the shell gland (uterus), where they are understood to influence the process of eggshell calcification. nih.govsemanticscholar.org The presence of both the hormone and its receptors in these tissues underscores its importance in the demanding reproductive cycle of laying hens.
Table 2: Relative Expression of Calcitonin (CT) in Various Chicken Tissues
| Tissue | Expression Level |
| Hypothalamus | Prominent |
| Lungs | Prominent |
| Thymus Gland | Prominent |
| Ovaries | Prominent |
| Hindbrain | Moderate |
| Liver | Moderate |
| Spinal Cord | Moderate |
| Thyroid Gland | Moderate |
Data sourced from RNA-seq analysis as reported in scientific literature. nih.gov
Interaction with Other Endocrine Axes (e.g., Parathyroid Hormone, Vitamin D3)
The regulation of calcium homeostasis in birds is a rapid and highly efficient process, managed through the complex interplay of calcitonin, parathyroid hormone (PTH), and active metabolites of vitamin D3. researchgate.netharrisonsbirdfoods.com This endocrine axis acts on target organs such as the kidney, intestines, and bone to manage the high calcium turnover required, especially during egg-laying. harrisonsbirdfoods.com
PTH is secreted in response to low plasma calcium and acts to increase circulating levels by targeting bone and kidneys. researchgate.net Conversely, calcitonin is released from the ultimobranchial glands in response to high calcium levels. oup.comrdd.edu.iq Studies in chickens have shown that the administration of PTH can lead to a transient fall in plasma calcium and phosphate, followed by an increase, while also increasing renal clearance of both minerals. nih.gov The infusion of calcitonin was found to cause a significant decrease in plasma calcium in parathyroidectomized chickens and increased urinary calcium excretion in all birds studied. nih.gov This suggests that plasma calcium and phosphate homeostasis in the chicken depends on a balanced and rapid release of both PTH and calcitonin. nih.gov
The role of vitamin D3 is also crucial. A diet deficient in vitamin D and calcium has been shown to cause a dramatic fall in plasma calcitonin levels and atrophy of the ultimobranchial glands in developing chickens. nih.gov This indicates that vitamin D status directly influences the capacity for calcitonin biosynthesis. nih.gov
However, the precise mechanism of chicken calcitonin's action on bone remains enigmatic. nih.gov Unlike in mammals, where calcitonin potently inhibits osteoclast activity to prevent bone resorption, avian osteoclasts appear to be largely unresponsive to chicken calcitonin. nih.govbiologists.com In vitro studies have shown that even at very high concentrations, chicken calcitonin fails to significantly reduce bone resorption or inhibit the motility of embryonic chick osteoclasts. nih.gov This suggests that the hypocalcemic effect of calcitonin in birds may be mediated primarily through other pathways, such as renal excretion, rather than direct action on bone resorption. nih.govbritannica.com
Table 3: Interacting Hormones in Avian Calcium Regulation
| Hormone | Primary Stimulus for Release | Primary Effect on Plasma Calcium | Key Target Organs in Birds |
| Calcitonin(chicken) | Hypercalcemia (High Blood Calcium) | Hypocalcemic (Lowers) | Kidney, potentially Shell Gland semanticscholar.orgnih.gov |
| Parathyroid Hormone (PTH) | Hypocalcemia (Low Blood Calcium) | Hypercalcemic (Raises) | Bone, Kidney researchgate.netharrisonsbirdfoods.com |
| Vitamin D3 (Active Metabolites) | PTH Stimulation | Increases Calcium Absorption | Intestine, Kidney, Bone harrisonsbirdfoods.commdpi.com |
Comparative Endocrinology and Evolutionary Biology of Calcitonin
Phylogenetic Analysis of Calcitonin Peptides Across Avian Species
The calcitonin (CT) peptide family, which includes calcitonin gene-related peptide (CGRP), amylin, and adrenomedullin, has a deep evolutionary history within vertebrates. researchgate.net Phylogenetic analyses reveal that these peptides arose from a common ancestral gene, leading to a family of structurally related molecules with diverse physiological roles. In avian species, as in other vertebrates, calcitonin is a 32-amino acid peptide hormone.
The avian calcitonin gene structure is similar to that of mammals, typically comprising multiple exons that, through alternative splicing, can produce both calcitonin and CGRP. researchgate.net This genetic organization underscores a shared evolutionary origin and the conservation of this dual peptide system across vertebrate classes.
Comparative sequence analyses of calcitonin peptides from various avian species, such as the chicken (Gallus gallus), turkey (Meleagris gallopavo), and quail (Coturnix coturnix), demonstrate a high degree of conservation in the amino acid sequence. This is particularly evident in the N-terminal disulfide bridge formed by two cysteine residues, which is crucial for the peptide's biological activity. researchgate.net The C-terminal region, however, can show more variability, which may contribute to species-specific differences in receptor binding and potency.
Below is a comparative table of the amino acid sequences of calcitonin from different avian species, illustrating the conserved and variable regions.
| Species | Amino Acid Sequence |
| Chicken (Gallus gallus) | C-S-N-L-S-T-C-V-L-G-K-L-S-Q-E-L-H-K-L-Q-T-Y-P-R-T-N-V-G-S-G-T-P |
| Turkey (Meleagris gallopavo) | C-S-N-L-S-T-C-V-L-G-K-L-S-Q-E-L-H-K-L-Q-T-Y-P-R-T-N-V-G-S-G-T-P |
| Japanese Quail (Coturnix japonica) | C-S-N-L-S-T-C-V-L-G-K-L-S-Q-E-L-H-K-L-Q-T-Y-P-R-T-D-V-G-A-G-T-P |
Note: The data in this table is illustrative and based on typical avian calcitonin sequences. Actual sequences may have minor variations.
Evolutionary Conservation and Divergence of Calcitonin Structure and Function
The structure of calcitonin has been remarkably conserved throughout vertebrate evolution, highlighting its fundamental physiological importance. researchgate.net The defining feature of the calcitonin peptide is the N-terminal loop formed by a disulfide bond between cysteine residues at positions 1 and 7. This cyclic structure is essential for the biological activity of the hormone. researchgate.net Additionally, the C-terminal proline-amide is a common feature in many vertebrate calcitonins, contributing to the peptide's stability.
The calcitonin/CGRP superfamily is present in both vertebrates and invertebrate deuterostomes, suggesting an ancient origin of this peptide family. nih.govfrontiersin.org The conservation of this system across such a broad phylogenetic range indicates its involvement in core physiological processes that arose early in animal evolution.
Functionally, calcitonin's primary role in birds, as in other vertebrates, is to lower blood calcium levels, primarily by inhibiting osteoclast activity and thus reducing bone resorption. rdd.edu.iq However, the relative importance of calcitonin in avian calcium regulation compared to other hormones like parathyroid hormone and vitamin D3 is still a subject of research. nih.gov
Comparative Studies of Calcitonin Receptor Evolution in Vertebrates
The biological effects of calcitonin are mediated by the calcitonin receptor (CTR), a member of the G-protein coupled receptor (GPCR) family B. frontiersin.org The evolution of the calcitonin receptor is closely linked to the evolution of its ligands. In vertebrates, the calcitonin receptor family also includes the calcitonin receptor-like receptor (CLR), which, depending on its association with receptor activity-modifying proteins (RAMPs), can function as a receptor for CGRP or adrenomedullin. nih.govmdpi.com
Phylogenetic studies indicate that the CTR and CLR genes are paralogous, having arisen from a gene duplication event early in vertebrate evolution. frontiersin.org This duplication allowed for the diversification of the calcitonin signaling system. The evolution of the CTR has been under strong conservative pressure, with a single copy found in most vertebrates, from fish to humans, indicating its essential role. ualg.pt
The interaction between the receptors and RAMPs adds another layer of complexity and evolutionary diversification. RAMPs are single-transmembrane domain proteins that are necessary for the transport of CLR to the cell surface and for determining its ligand specificity. nih.gov The co-evolution of CTR, CLR, and RAMPs has allowed for the development of a highly specific and regulated signaling network for the calcitonin family of peptides across vertebrates.
Comparative genomic analyses have identified CTR/CLR-like receptors and RAMP-like proteins in basal chordates, such as amphioxus, providing evidence for the ancient origins of this receptor system. nih.govfrontiersin.org
Adaptation of the Calcitonin System to Avian Physiological Demands (e.g., Egg Laying)
The calcitonin system in birds has adapted to meet the unique physiological demands of avian life, most notably the high calcium turnover required for eggshell formation. Laying hens mobilize a significant amount of calcium, equivalent to about 10% of their total body calcium, to produce a single eggshell. nih.gov This necessitates a highly efficient and tightly regulated system of calcium homeostasis.
During the egg-laying cycle, there are significant fluctuations in plasma calcium levels. In response to the hypercalcemia that follows the absorption of dietary calcium and the mobilization of calcium from medullary bone, the ultimobranchial glands in birds secrete calcitonin. rdd.edu.iq Calcitonin then acts to lower blood calcium levels by inhibiting bone resorption. nih.gov
Research has shown that the expression of the calcitonin receptor (CALCR) is heightened in the tissues of laying hens, indicating an increased sensitivity to calcitonin during egg production. nih.gov This suggests an adaptive mechanism to fine-tune calcium regulation during this demanding period. Studies in quail have also demonstrated an increase in serum calcitonin levels during the peak and end periods of egg laying, correlating with changes in calcium levels. rdd.edu.iqresearchgate.net
The interplay between calcitonin, parathyroid hormone, and estrogen is crucial for managing the dual needs of skeletal integrity and eggshell production. While parathyroid hormone and estrogen are central to the formation of medullary bone—a labile source of calcium—calcitonin plays a key role in protecting the structural bone from excessive resorption.
Advanced Methodologies and Research Approaches for Calcitonin Chicken Studies
Molecular Cloning and Recombinant Expression Techniques
The production of chicken calcitonin for research purposes can be achieved through molecular cloning and recombinant expression, a powerful approach for generating specific proteins in controlled biological systems. This process involves isolating the gene of interest, inserting it into an expression vector, and introducing this vector into a host organism that will synthesize the protein.
While specific literature detailing the recombinant expression of the chicken calcitonin peptide itself is not extensively available, the principles are well-established. The process begins with the identification and cloning of the complementary DNA (cDNA) that encodes chicken calcitonin. Researchers have successfully cloned the cDNAs for the chicken calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR) from chicken hypothalamus and lung tissue, demonstrating the feasibility of isolating specific genetic material from chickens for further molecular studies. nih.gov The general workflow for recombinant protein expression involves several key steps:
Gene Insertion: The gene of interest, in this case, for chicken calcitonin, is inserted into a plasmid vector. These vectors are circular DNA molecules engineered to facilitate cloning, selection, and protein expression.
Transformation: The recombinant vector is introduced into a host cell. Common hosts include bacteria like E. coli due to their rapid growth and simple culture requirements, or eukaryotic systems like yeast (Saccharomyces cerevisiae) or mammalian cells for more complex proteins requiring post-translational modifications.
Protein Expression: The host cells are cultured under conditions that induce the expression of the inserted gene, leading to the synthesis of the recombinant protein.
Purification: The expressed protein is then isolated from the host cell components and purified.
This technology allows for the production of significant quantities of the peptide, which is crucial for detailed structural and functional analyses. The successful cloning and expression of related peptides, such as equine calcitonin and calcitonin gene-related peptides (CGRPs), further underscore the applicability of these techniques within the calcitonin family. nih.gov
Synthetic Peptide Chemistry for Calcitonin(chicken) Production
Chemical synthesis provides a powerful alternative to recombinant expression for producing peptides like chicken calcitonin. Solid-phase peptide synthesis (SPPS) is the predominant method, offering high purity and the ability to incorporate unnatural amino acids or modifications.
Research has explicitly documented the synthesis of chicken calcitonin and the closely related chicken calcitonin gene-related peptide (cCGRP) using solid-phase Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govmdpi.comjst.go.jp This technique involves building the peptide chain step-by-step while it is anchored to an insoluble resin support.
Key Steps in Solid-Phase Fmoc Chemistry:
Attachment: The first amino acid of the sequence is covalently attached to the solid resin.
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed.
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free N-terminus of the growing peptide chain.
Repeat: The deprotection and coupling steps are repeated sequentially until the entire peptide chain is assembled.
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed.
This methodology allows for the precise construction of the 32-amino acid sequence of chicken calcitonin. nih.gov The resulting synthetic peptide can then be purified and used for a variety of research applications, including structural validation, antibody production, and bioassays. mdpi.com
Analytical Techniques for Peptide Characterization
Following production, either recombinantly or synthetically, rigorous characterization is essential to confirm the identity, purity, and structural integrity of the chicken calcitonin peptide. A suite of advanced analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in calcitonin research. It is used extensively for both the final purification of the synthesized peptide and the assessment of its purity. mdpi.comnih.gov Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptides.
In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., octadecasilyl silica). nih.gov A gradient of increasing organic solvent concentration (e.g., acetonitrile) is used to elute the components. The peptide is separated from impurities based on differences in hydrophobicity. The purity of the chicken calcitonin can be accurately quantified by measuring the area of its peak in the resulting chromatogram relative to the total area of all peaks. mdpi.com Studies have reported achieving purity levels exceeding 95% for synthetic chicken calcitonin, as verified by HPLC. mdpi.com
| Parameter | Description | Application in Chicken Calcitonin Analysis |
| Stationary Phase | Typically a nonpolar material like C8 or C18 silica. | Separates the hydrophobic calcitonin peptide from synthesis impurities. |
| Mobile Phase | A mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). | A gradient of increasing organic solvent elutes the peptide from the column. |
| Detection | UV absorbance, typically at 210-220 nm, where the peptide bond absorbs light. | Allows for the quantification of the purified peptide and assessment of its purity. |
| Outcome | A chromatogram showing peaks corresponding to the target peptide and any impurities. | Used for purification and to confirm purity levels, often >95%. mdpi.com |
Mass Spectrometry (MS) for Sequence and Modification Analysis
Mass Spectrometry (MS) is a critical technique for the structural validation of chicken calcitonin. It provides a highly accurate measurement of the peptide's molecular weight, which can be compared to the theoretical mass calculated from its amino acid sequence. mdpi.com This confirmation is essential to verify that the correct peptide has been synthesized.
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. In this method, the peptide ions are fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern provides sequence information, allowing for direct verification of the peptide's primary structure. arvojournals.org MS is also invaluable for identifying any post-translational modifications or unintended chemical changes that may have occurred during synthesis or handling.
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Understanding the three-dimensional structure, or conformation, of chicken calcitonin is key to understanding its biological function. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for studying peptide conformation in solution.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule like a peptide. The resulting CD spectrum provides information about the secondary structure of the peptide. For instance, α-helical structures, which are common in calcitonins, produce characteristic CD signals. researchgate.netaimspress.com While specific CD studies on chicken calcitonin are not prominent, research on human and salmon calcitonins demonstrates that the technique is used to analyze conformational changes, such as the formation of α-helices, in different solvent environments. researchgate.net
Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of a peptide in solution. By analyzing the interactions between atomic nuclei, NMR can be used to determine the complete three-dimensional structure of a peptide. nih.govnih.gov It can identify which parts of the peptide are flexible and which are structured, and how the peptide's conformation changes in response to its environment or upon binding to its receptor. nih.govmdpi.com
Immunoassays and Bioassays for Calcitonin(chicken) Quantification in Research
Accurate quantification of chicken calcitonin in biological samples is crucial for physiological and endocrinological studies. This is achieved through highly sensitive immunoassays and functional bioassays.
Immunoassays: These assays use the specific binding between an antibody and the calcitonin antigen for detection and quantification.
Radioimmunoassay (RIA): A highly sensitive RIA has been developed specifically for chicken calcitonin. nih.gov This assay uses a competitive binding principle, where unlabeled calcitonin in a sample competes with a fixed amount of radiolabeled calcitonin for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of calcitonin in the sample. A sequential double antibody RIA for chicken CT was developed with a minimum detection limit of 0.5 ng. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits for chicken calcitonin utilize a sandwich immunoassay format. extronex.com In this method, a capture antibody specific to chicken CT is coated onto a microplate. The sample is added, and any CT present binds to the antibody. A second, biotin-conjugated detection antibody is then added, followed by a streptavidin-enzyme conjugate and a substrate, producing a measurable color change that is proportional to the amount of CT in the sample. extronex.com
| Assay Type | Principle | Key Features for Chicken Calcitonin |
| Radioimmunoassay (RIA) | Competitive binding between labeled and unlabeled antigen for a limited antibody. | High sensitivity (detection limit of 0.5 ng); uses synthetic chicken CT as antigen, tracer, and standard. nih.gov |
| ELISA (Sandwich) | Antigen is "sandwiched" between a capture antibody and a labeled detection antibody. | High specificity; available as commercial kits; colorimetric or chemiluminescent detection. extronex.com |
Bioassays: Bioassays measure the biological activity of calcitonin rather than just its presence. They are essential for confirming that the quantified peptide is functionally active.
Osteoclast Activity Assay: The classic bioassay for calcitonin involves measuring its ability to inhibit the activity of osteoclasts, the cells responsible for bone resorption. The effect of synthetic chicken calcitonin has been tested on neonatal rat and embryonic chick osteoclasts. nih.gov
cAMP Accumulation Assay: Calcitonin exerts its effects on target cells by binding to its receptor and stimulating the production of the second messenger cyclic AMP (cAMP). A bioassay can be performed by treating chicken osteoclasts with calcitonin and measuring the subsequent increase in intracellular cAMP accumulation. nih.gov This provides a quantitative measure of the peptide's ability to activate its signaling pathway.
Radioimmunoassay (RIA) Development and Application
The quantification of chicken calcitonin has been significantly advanced by the development of specific and sensitive radioimmunoassays (RIAs). A key achievement in this area was the creation of a homologous sequential double antibody RIA that utilizes synthetic chicken calcitonin for all its core components: the antigen for antibody production, the radiolabeled tracer, and the standard for the calibration curve. nih.gov This assay was developed by immunizing guinea pigs with synthetic chicken calcitonin, which successfully produced the primary antisera required for the assay. nih.gov
The developed RIA demonstrates a high degree of sensitivity and specificity, essential for accurate physiological studies. nih.gov The minimum detection limit of the assay was established at 0.5 ng, with an effective dose (ED50) of 7 ng. nih.gov Validation of the assay confirmed its reliability for use in avian species; serial dilutions of both chicken and turkey plasma showed parallelism with the synthetic chicken calcitonin standard curve. nih.gov Furthermore, extracts from chicken and turkey ultimobranchial glands, the primary site of calcitonin synthesis in birds, produced a parallel displacement of the tracer, confirming that the assay accurately measures the endogenous hormone. nih.gov The application of this RIA has been crucial in pharmacokinetic studies, for instance, in determining that chicken calcitonin has a very short half-life of approximately 60 seconds in turkey hens. nih.gov The availability of this homologous RIA provides a vital tool for elucidating the physiological roles of calcitonin in avian species. nih.gov
Luciferase Reporter Assays for Receptor Activation
Luciferase reporter assays are a powerful tool for dissecting the signaling pathways activated by the interaction of chicken calcitonin with its receptors. nih.gov These assays typically involve genetically engineering cells to express a luciferase gene under the control of a specific promoter or response element that is activated by a particular signaling cascade. springernature.com When the receptor is stimulated by its ligand (e.g., chicken calcitonin), the downstream signaling pathway is activated, leading to the expression of luciferase and the production of a measurable light signal. nih.govthermofisher.com
In studies on chicken calcitonin, luciferase reporter systems have been used to monitor the activation of several key intracellular signaling pathways. nih.gov Researchers have utilized CHO cells transfected with chicken calcitonin receptors (CTR) or calcitonin receptor-like receptors (CLR), along with various receptor activity-modifying proteins (RAMPs), to investigate ligand-induced signaling. The primary pathways stimulated by chicken calcitonin receptor activation are the cAMP/PKA and MAPK/ERK signaling pathways. nih.gov To a lesser extent, receptor activation can also lead to intracellular calcium mobilization. nih.gov
The biological activity and potency of chicken calcitonin on these receptors can be quantified by determining the half-maximal effective concentration (EC50). These assays have demonstrated that synthetic chicken calcitonin is biologically active and stimulates luciferase activity in a dose-dependent manner. nih.gov For instance, chicken CTR, when expressed alone, shows high sensitivity to chicken calcitonin. nih.gov The interaction with RAMPs can modulate this sensitivity and signaling output. nih.gov
Table 1: EC50 Values of Chicken Calcitonin (CT) on Various Receptor Complexes Measured by Luciferase Reporter Assays
| Signaling Pathway | Receptor Complex | Ligand | EC50 (nM) |
| cAMP/PKA | CTR | Chicken CT | 0.04 ± 0.01 |
| CLR | Chicken CT | 0.17 ± 0.07 | |
| CLR + RAMP1 | Chicken CT | 0.12 ± 0.02 | |
| CLR + RAMP2 | Chicken CT | 0.11 ± 0.03 | |
| CLR + RAMP3 | Chicken CT | 0.14 ± 0.02 | |
| MAPK/ERK | CTR | Chicken CT | 0.11 ± 0.02 |
| CLR | Chicken CT | 0.33 ± 0.12 | |
| CLR + RAMP1 | Chicken CT | 0.19 ± 0.04 | |
| CLR + RAMP2 | Chicken CT | 0.20 ± 0.07 | |
| CLR + RAMP3 | Chicken CT | 0.24 ± 0.06 | |
| Calcium Mobilization | CTR + RAMP2 | Chicken CT | 2.50 ± 1.81 |
| CLR + RAMP2 | Chicken CT | 1.52 ± 1.32 |
Data sourced from a study on the functional analysis of chicken calcitonin receptors. nih.gov
Genetic Manipulation and Gene Editing Approaches in Avian Research Models
The application of advanced genetic manipulation and gene editing technologies in avian species, particularly the chicken, offers powerful approaches to investigate the definitive physiological roles of calcitonin. nih.govnih.gov While transgenesis in birds has historically been challenging due to the unique characteristics of the avian zygote, modern methods, including the CRISPR/Cas9 system, have revolutionized the ability to create precise genomic modifications. nih.govmdpi.com
One of the most reliable methods for generating genome-edited chickens involves the use of primordial germ cells (PGCs). mdpi.com PGCs are embryonic precursors to sperm and ova that can be isolated from early embryos, cultured in vitro, and genetically modified using tools like CRISPR/Cas9. mdpi.comresearchgate.net The edited PGCs, which can be screened for the desired genetic modification (e.g., knockout of the calcitonin gene), are then injected into recipient embryos. mdpi.com These PGCs migrate to the developing gonads, creating a germline chimeric bird that can then produce offspring carrying the specific genetic alteration. mdpi.com
Other established techniques for avian genetic modification include the use of viral vectors, such as lentiviral vectors, which can efficiently integrate transgenes into the host genome of early blastoderm cells. nih.gov More direct in vivo approaches have also been developed. These include injecting genome-editing tools, such as an adenovirus carrying the CRISPR/Cas9 system, directly into the subgerminal cavity of a blastoderm-stage embryo. mdpi.com Another innovative technique is Sperm-Assisted Gene Editing (STAGE), where sperm are used as a vehicle to deliver CRISPR/Cas9 components into an egg during artificial insemination. nih.govmdpi.com
These methodologies provide the means to create chicken models with targeted disruptions or modifications of the calcitonin gene or its receptor. Such models would be invaluable for definitively studying the hormone's role in calcium metabolism, bone development, and other physiological processes in an avian context.
Histological and Immunohistochemical Localization Studies of Calcitonin(chicken)
Histological and immunohistochemical techniques are fundamental for identifying the location of calcitonin-producing cells and the target cells of calcitonin action within the chicken. These methods use specific antibodies to detect the presence and distribution of calcitonin or other relevant proteins in tissue sections.
In avian species, the primary site of calcitonin synthesis is the ultimobranchial glands. Immunohistochemical studies using an antiserum specific for calcitonin have confirmed its localization within the cytoplasm of secretory cells in the cell cords of chick ultimobranchial glands. nih.gov These studies have provided further insights by demonstrating the co-localization of calcitonin with other important proteins. For example, Calbindin-D28K, a vitamin D-dependent calcium-binding protein, has been shown to be present in the very same secretory cells that produce calcitonin, suggesting a potential interaction between the vitamin D endocrine system and calcitonin secretion at the cellular level. nih.gov
Immunohistochemistry is also used to study the effects of calcitonin on its target tissues. Osteoclasts on the endosteal surface of chick metatarsi have been a focus of such research. nih.gov Using a pre-embedding peroxidase-antiperoxidase staining method, studies have localized the enzyme carbonic anhydrase within osteoclasts. nih.gov After treatment of chicks with calcitonin, a notable change in the localization of this enzyme was observed: staining for carbonic anhydrase was absent on the plasma membrane and the bone surface beneath the osteoclasts, which is consistent with the hormone's known inhibitory effect on bone resorption. nih.gov This demonstrates how immunohistochemistry can be used not only to locate a substance but also to visualize the functional consequences of hormonal action on cellular components.
Future Directions and Emerging Research Avenues in Calcitonin Chicken Studies
Elucidating Unresolved Physiological Roles of Calcitonin(chicken)
While traditionally associated with calcium homeostasis, the precise physiological roles of calcitonin in chickens are not fully understood and appear to differ significantly from mammals. In avian species, the role of calcitonin in calcium regulation is considered minor and uncertain. nih.gov Chickens exhibit naturally higher circulating calcium levels compared to other species, and their osteoclasts are reported to lack calcitonin receptors, suggesting that the hormone's primary biological function may not be directly related to bone metabolism. nih.gov
Future research should focus on several key unresolved areas:
Reproductive Processes: The presence of calcitonin receptors in avian reproductive tissues points to a potential role in processes like eggshell calcification. nih.gov Studies on laying hens have shown that the binding affinity and capacity of calcitonin receptors in the calvaria and kidney change during the oviposition cycle, suggesting a modulatory role for ovarian steroid hormones. nih.govoup.com Further investigation is needed to clarify the mechanisms by which calcitonin influences egg production and shell quality. Research in quails has indicated an increase in calcitonin levels during the peak and final periods of egg production, correlating with elevated calcium levels. nih.gov
Neuroendocrine Functions: Evidence suggests that calcitonin may have functions within the central nervous system of birds. Receptors for calcitonin have been identified in the hen neurohypophysis, and their binding properties change around the time of oviposition, which may be related to the release of arginine vasotocin. nih.gov
Metabolic Regulation: The broader metabolic effects of calcitonin in chickens are largely unexplored. Given its peptide nature and interactions with various tissues, it is plausible that calcitonin influences energy metabolism, appetite, or other homeostatic processes beyond calcium regulation.
Investigating Novel Signaling Pathways and Receptor Interactions
Recent studies have begun to unravel the complexities of calcitonin signaling in chickens. The chicken calcitonin receptor (CTR) and calcitonin receptor-like receptor (CLR) have been cloned and characterized, revealing that their activation stimulates the cAMP/PKA and MAPK/ERK signaling pathways, rather than calcium mobilization. nih.gov
Key areas for future investigation include:
Receptor-RAMP Interactions: The interaction of CTR and CLR with receptor activity-modifying proteins (RAMPs) is a critical area of study. In mammals, RAMPs are essential for the function of CLR, but in chickens, CLR can act as a functional receptor for calcitonin even in the absence of RAMPs. nih.govmdpi.com Understanding the species-specific differences in these interactions is crucial.
Ligand Specificity and Receptor Pharmacology: The chicken CTR shows a higher sensitivity for calcitonin than for calcitonin gene-related peptide (CGRP). nih.gov In contrast, the chicken CLR, which in mammals typically requires RAMPs to bind CGRP, can function as a receptor for calcitonin on its own at nanomolar concentrations. mdpi.com Further pharmacological studies are needed to fully characterize the binding affinities and signaling responses of different ligands to these receptor complexes.
Tissue-Specific Signaling: The widespread and tissue-specific expression of CT, CGRP, CTR, CLR, and RAMPs suggests diverse physiological roles across various tissues. nih.gov Future research should aim to delineate the specific signaling cascades activated by calcitonin in different tissues and the physiological consequences of this activation.
Application of Omics Technologies (Proteomics, Metabolomics) to Avian Calcitonin Research
The application of "omics" technologies, such as proteomics and metabolomics, to avian calcitonin research is still in its nascent stages but holds immense potential for uncovering novel functions and regulatory mechanisms.
Proteomics: Avian proteomics has been utilized to study various aspects of bird biology, including development, metabolism, and disease. researchgate.netnih.gov A proteomics-based approach could be employed to identify proteins that interact with the calcitonin receptor or are downstream targets of its signaling pathways. This could reveal previously unknown cellular processes regulated by calcitonin. For instance, comparing the proteomes of target tissues in the presence and absence of calcitonin stimulation could provide a global view of its effects.
Metabolomics: Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or tissue. By analyzing the metabolomic profiles of chicken tissues in response to calcitonin, researchers could identify metabolic pathways that are modulated by the hormone. This could be particularly insightful for understanding any role calcitonin may play in energy metabolism or other non-canonical functions. While not directly focused on calcitonin, transcriptomic analyses in chickens have revealed that environmental stressors can affect the expression of genes involved in various metabolic pathways. ubjournal.net
The integration of proteomics and metabolomics data could provide a systems-level understanding of calcitonin's physiological roles in chickens.
Exploring Epigenetic Regulation of Calcitonin(chicken) Gene Expression
The expression of the calcitonin gene (CALCA) is subject to complex regulatory mechanisms, including tissue-specific alternative splicing that produces both calcitonin and CGRP. genecards.orgresearchgate.net While research on the epigenetic regulation of the avian CALCA gene is limited, studies in mammals provide a framework for future investigations in chickens.
DNA Methylation and Histone Acetylation: In mammalian systems, CpG island methylation and histone H3 acetylation are correlated with CALCA gene expression. nih.gov Specifically, a CpG island near a key enhancer element is hypomethylated in cells that express the gene and hypermethylated in non-expressing cells. nih.gov Investigating the methylation status of the CALCA gene promoter and enhancer regions in different chicken tissues could reveal how its expression is controlled.
Transcriptional Enhancers: The expression of the CALCA gene in mammalian neurons is driven by an 18-bp enhancer element. nih.gov Identifying and characterizing analogous enhancer elements in the chicken CALCA gene would be a significant step toward understanding its tissue-specific expression.
Future studies could explore how environmental factors, developmental stages, and physiological states (such as the laying cycle) influence the epigenetic landscape of the chicken CALCA gene, thereby affecting calcitonin production.
Development of Advanced Computational Models for Peptide-Receptor Dynamics
Computational modeling offers a powerful tool for investigating the dynamic interactions between peptide hormones like calcitonin and their receptors. While specific models for the chicken calcitonin receptor are yet to be developed, the principles and techniques are well-established.
Homology Modeling and Molecular Dynamics: Given the known amino acid sequence of the chicken calcitonin receptor, homology modeling can be used to predict its three-dimensional structure based on the known structures of related G protein-coupled receptors. mdpi.com Molecular dynamics simulations can then be employed to model the binding of chicken calcitonin to its receptor, providing insights into the specific amino acid residues involved in the interaction and the conformational changes that lead to receptor activation. frontiersin.orgmdpi.com
Predictive Models for Peptide Therapeutics: Computational approaches are increasingly used to design novel peptide therapeutics. mdpi.com By understanding the structure-function relationships of chicken calcitonin and its receptor, it may be possible to design synthetic peptides with modified properties, such as enhanced stability or altered signaling outcomes.
Systems-Level Modeling: Integrating computational models of receptor-ligand interactions with models of downstream signaling pathways could provide a more comprehensive understanding of how calcitonin elicits its physiological effects. nih.gov
Interdisciplinary Approaches Integrating Avian Biology, Endocrinology, and Molecular Biology
A holistic understanding of calcitonin in chickens will require a move beyond isolated studies and toward integrated, interdisciplinary research.
Connecting Molecular Mechanisms to Whole-Animal Physiology: Future research should aim to link findings at the molecular level (e.g., receptor binding and signaling) with physiological outcomes in the whole animal. For example, how do changes in calcitonin receptor affinity during the oviposition cycle translate to changes in eggshell formation or other reproductive parameters? oup.com
Integrating Endocrinology with Ecology and Evolution: The field of avian behavioral endocrinology highlights the importance of considering the environmental and life-history context of hormone function. frontiersin.org Understanding the evolutionary pressures that have shaped the calcitonin system in birds, particularly in relation to their unique reproductive strategies, could provide valuable insights.
Leveraging Avian Models for Broader Biological Questions: The chicken is a key non-mammalian vertebrate model. researchgate.net Studying the unique aspects of its calcitonin system, such as the RAMP-independent function of CLR, can provide a fresh perspective on the evolution of hormone signaling in vertebrates. nih.gov
The convergence of expertise from avian biology, classical endocrinology, and modern molecular biology will be essential for fully elucidating the multifaceted role of calcitonin in chickens. nih.govnih.govnih.gov Such a multidisciplinary approach will not only advance our knowledge of avian physiology but also contribute to a broader understanding of peptide hormone function and evolution. mdpi.commdpi.com
Data Tables
Table 1: Calcitonin Receptor Binding Characteristics in Laying Hens
| Tissue | Parameter | Pre-oviposition (3h before) | Post-oviposition (2h after) | Non-laying Hens (Control) |
| Calvaria | Kd (Equilibrium Dissociation Constant) | Decreased | Decreased | No significant change |
| Bmax (Binding Capacity) | Decreased | Decreased | No significant change | |
| Kidney | Kd (Equilibrium Dissociation Constant) | Decreased | Decreased | No significant change |
| Bmax (Binding Capacity) | Decreased | Decreased | No significant change | |
| Data synthesized from studies on the oviposition cycle. oup.com |
Table 2: Signaling Pathways Activated by Chicken Calcitonin Receptors
| Receptor | Primary Signaling Pathway Activated | Secondary/Minor Pathway |
| Chicken Calcitonin Receptor (CTR) | cAMP/PKA | MAPK/ERK |
| Chicken Calcitonin Receptor-Like Receptor (CLR) | cAMP/PKA | MAPK/ERK |
| Based on in vitro luciferase reporter assays. nih.gov |
Q & A
Basic Research Questions
Q. How to design a robust experimental protocol for detecting chicken calcitonin in preclinical models?
- Methodological Answer : Use immunoassays (e.g., ELISA) validated for avian calcitonin, with cross-reactivity testing against mammalian isoforms to avoid false positives . Include controls for matrix effects (e.g., serum/plasma interference) and validate recovery rates using spiked samples. For preclinical models (e.g., avian or rodent), ensure tissue-specific extraction protocols (e.g., acid-ethanol for peptide stabilization) and confirm peptide integrity via HPLC or mass spectrometry .
Q. What are the key considerations for selecting animal models to study chicken calcitonin’s physiological role?
- Methodological Answer : Prioritize models with conserved calcitonin pathways, such as avian species (e.g., chickens) or transgenic rodents expressing chicken calcitonin receptors. Measure calcium homeostasis endpoints (e.g., serum Ca²⁺, urinary phosphate) and correlate with tissue-specific calcitonin receptor expression via qPCR or immunohistochemistry .
Q. How to address variability in immunoassay results for chicken calcitonin across studies?
- Methodological Answer : Standardize sample preparation (e.g., protease inhibitors, storage at −80°C) and calibrate assays using synthetic chicken calcitonin standards. Perform parallel measurements with alternative methods (e.g., LC-MS/MS) to identify assay-specific biases. Report coefficients of variation (CV) for intra- and inter-assay precision .
Advanced Research Questions
Q. How to resolve contradictions in the reported bioactivity of chicken calcitonin compared to mammalian isoforms?
- Methodological Answer : Conduct comparative dose-response studies in vitro (e.g., receptor-binding assays using HEK293 cells transfected with CTR receptors) and in vivo (e.g., hypocalcemic response in rats). Analyze structural differences (e.g., amino acid substitutions in the receptor-binding domain) via molecular docking simulations . For example, chicken calcitonin’s lower affinity for mammalian receptors may explain reduced bioactivity in non-avian models .
Q. What experimental strategies can elucidate the structure-function relationship of chicken calcitonin?
- Methodological Answer : Use alanine-scanning mutagenesis to identify critical residues for receptor binding. Pair this with circular dichroism (CD) spectroscopy to assess conformational changes. Validate findings using in vivo models by comparing mutant and wild-type peptide effects on calcium regulation .
Q. How to integrate multi-omics data to explore chicken calcitonin’s role in calcium metabolism networks?
- Methodological Answer : Combine transcriptomics (RNA-seq of calcitonin-producing cells) with proteomics (mass spectrometry of downstream signaling proteins) and metabolomics (Ca²⁺ flux assays). Use pathway enrichment tools (e.g., KEGG, GO) to map interactions between calcitonin and osteoclast/osteoblast activity regulators .
Q. What statistical approaches are recommended for analyzing conflicting clinical correlations involving calcitonin levels?
- Methodological Answer : Apply multivariate regression to adjust for confounders (e.g., renal function, coexisting malignancies) in retrospective cohorts. Use sensitivity analyses to test robustness, and meta-analyze pooled data from independent studies to assess heterogeneity (e.g., I² statistic) . For example, postoperative calcitonin levels in thyroid cancer patients may require time-dependent Cox models to account for dynamic risk .
Data Interpretation and Validation
Q. How to validate chicken calcitonin’s role as a prognostic biomarker in non-avian species?
- Methodological Answer : Perform longitudinal studies in disease models (e.g., osteoporosis or hypercalcemia) with serial calcitonin measurements. Use ROC curves to determine cutoff values for predictive accuracy and validate findings in independent cohorts. Cross-reference with histopathological outcomes (e.g., bone resorption markers) .
Q. What protocols ensure reproducibility in calcitonin receptor signaling studies?
- Methodological Answer : Report cell line authentication (e.g., STR profiling), passage numbers, and assay conditions (e.g., buffer pH, incubation times). Share raw data for key experiments (e.g., calcium flux traces) in public repositories. Use positive controls (e.g., salmon calcitonin) to benchmark responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
